EGFR/c-Met-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H25FN6O5 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-[3-fluoro-4-[7-methoxy-6-(prop-2-enoylamino)quinazolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C30H25FN6O5/c1-5-26(38)35-23-14-20-22(15-25(23)41-4)32-16-33-29(20)42-24-12-11-18(13-21(24)31)34-28(39)27-17(2)36(3)37(30(27)40)19-9-7-6-8-10-19/h5-16H,1H2,2-4H3,(H,34,39)(H,35,38) |
InChI Key |
XMMUUTHGUBBDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=NC=NC5=CC(=C(C=C54)NC(=O)C=C)OC)F |
Origin of Product |
United States |
Molecular Mechanisms of Action of Egfr/c Met in 1
Target Engagement and Receptor Binding Characteristics
Inhibitory Profile Against EGFR and c-Met Kinase Activity
EGFR/c-Met-IN-1 demonstrates potent inhibitory activity against both EGFR and c-Met kinases. Tyrosine kinase inhibitors (TKIs) like this compound typically function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the kinase domain. walshmedicalmedia.com This binding prevents the autophosphorylation of the receptor, a critical step in its activation. walshmedicalmedia.com
Studies on similar dual inhibitors have shown that they can effectively reduce the kinase activity of both EGFR and c-Met. For instance, the quinazoline (B50416) derivative MJ-56 has been shown to attenuate the activities of both EGFR and c-Met. spandidos-publications.com Another example is the bispecific antibody amivantamab, which binds to the extracellular domains of both EGFR and c-Met, blocking ligand binding and inducing receptor degradation. cancernetwork.comtouchoncology.comjnjmedicalconnect.com While specific IC50 values for this compound are not detailed in the provided search results, the general mechanism of dual TKIs suggests a competitive inhibition of ATP binding, leading to a significant reduction in the enzymatic activity of both target kinases.
Impact on Receptor Phosphorylation Dynamics
The binding of this compound to its target receptors directly impacts their phosphorylation status. Upon ligand binding, both EGFR and c-Met undergo dimerization and subsequent autophosphorylation of specific tyrosine residues within their intracellular domains. walshmedicalmedia.commdpi.comdovepress.com This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events. dovepress.com
This compound, by inhibiting the kinase activity of these receptors, prevents this crucial autophosphorylation step. walshmedicalmedia.com Research on other dual EGFR and c-Met inhibitors has consistently demonstrated a reduction in the phosphorylation levels of both receptors. For example, the combination of gefitinib (B1684475) (an EGFR inhibitor) and PF2341066 (a c-Met inhibitor) was shown to maximally inhibit the phosphorylation of both receptors in head and neck squamous cell carcinoma cells. nih.gov Similarly, in certain lung cancer cells, erlotinib (B232) was found to completely inhibit EGFR phosphorylation. spandidos-publications.com In some instances, the inhibition of one receptor can even affect the phosphorylation of the other, highlighting the crosstalk between these pathways. aacrjournals.org For example, transforming growth factor-alpha (TGF-α), an EGFR ligand, has been shown to induce the phosphorylation of c-Met. nih.gov Furthermore, studies have identified specific tyrosine residues whose phosphorylation is critical for receptor activity, such as Tyr 1234 and Tyr 1235 in c-Met's kinase domain and Tyr 1349 and Tyr 1356 in its C-terminal tail. dovepress.com
Modulation of Downstream Signal Transduction Cascades
The inhibition of EGFR and c-Met phosphorylation by this compound has profound effects on the downstream signaling pathways that are normally activated by these receptors. walshmedicalmedia.comspandidos-publications.com
Inhibition of PI3K/Akt/mTOR Pathway Activity
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. walshmedicalmedia.comnih.govpreprints.org Both EGFR and c-Met are known to activate this pathway. walshmedicalmedia.comcancernetwork.complos.org
By blocking the upstream receptors, this compound effectively inhibits the activation of the PI3K/Akt/mTOR pathway. spandidos-publications.com This leads to decreased phosphorylation of key components of the pathway, such as Akt and mTOR. spandidos-publications.comnih.gov The inhibition of this pathway is a critical aspect of the anti-tumor activity of dual EGFR/c-Met inhibitors, as it can lead to reduced cell proliferation and increased apoptosis (programmed cell death). nih.govpreprints.org
| Component | Function | Effect of this compound |
|---|---|---|
| PI3K | Phosphorylates PIP2 to PIP3, initiating the cascade. | Reduced activation due to lack of upstream receptor signaling. spandidos-publications.com |
| Akt (Protein Kinase B) | Promotes cell survival and growth. | Decreased phosphorylation and activation. spandidos-publications.comnih.gov |
| mTOR | Regulates protein synthesis and cell growth. | Inhibited activity, leading to reduced protein synthesis. spandidos-publications.com |
Suppression of MAPK (RAS-RAF-MEK-ERK) Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is another crucial signaling cascade that is activated by both EGFR and c-Met. walshmedicalmedia.comcancernetwork.complos.org This pathway is primarily involved in regulating cell proliferation, differentiation, and migration. walshmedicalmedia.comresearchgate.net
This compound effectively suppresses the activation of the MAPK pathway. spandidos-publications.com This is achieved by preventing the phosphorylation and subsequent activation of key components of the cascade, including MEK and ERK. spandidos-publications.comnih.gov The inhibition of the MAPK pathway contributes significantly to the anti-proliferative effects of dual EGFR/c-Met inhibitors. walshmedicalmedia.comnih.gov
| Component | Function | Effect of this compound |
|---|---|---|
| RAS | A small GTPase that activates RAF. | Reduced activation due to upstream receptor inhibition. spandidos-publications.com |
| RAF | A kinase that phosphorylates and activates MEK. | Decreased activation. spandidos-publications.com |
| MEK | A dual-specificity kinase that phosphorylates and activates ERK. | Decreased phosphorylation. nih.gov |
| ERK (Extracellular signal-regulated kinase) | Phosphorylates various transcription factors to regulate gene expression. | Decreased phosphorylation and activity. spandidos-publications.comnih.gov |
Regulation of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell survival, proliferation, and angiogenesis. plos.orgscientificarchives.comnih.gov Both EGFR and c-Met can activate the STAT3 signaling pathway. cancernetwork.complos.orgscientificarchives.com
By inhibiting its upstream activators, this compound can regulate and suppress the STAT3 signaling pathway. scientificarchives.comamegroups.org The inhibition of STAT3 activation can prevent the transcription of its target genes, which are often involved in promoting tumor growth and survival. plos.orgnih.gov In some cancer cells, STAT3 can mediate a feed-forward loop with c-Met, where activated STAT3 upregulates c-Met transcription, creating a compensatory survival mechanism. nih.gov By targeting both EGFR and c-Met, this compound can potentially disrupt such feedback loops.
Cross-regulation with Other Signaling Nodes (e.g., Wnt Pathway)
The signaling pathways of Epidermal Growth Factor Receptor (EGFR) and c-Met are known to intersect with other crucial cellular signaling networks, including the Wnt pathway. walshmedicalmedia.comnih.gov Research indicates that dysregulation of the Wnt pathway can be a significant factor in promoting cancer cell maintenance and proliferation signaling. plos.org Studies have demonstrated a positive correlation between EGFR activating mutations and the nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway, in primary non-small cell lung cancer (NSCLC). plos.org
In preclinical models of NSCLC, resistance to EGFR and c-Met tyrosine kinase inhibitors (TKIs) has been linked to the activation of the Wnt pathway. plos.orgplos.org For instance, in TKI-resistant NSCLC cells with wild-type EGFR, an upregulation of active β-catenin and GATA-6, a transcriptional activator of Wnt, has been observed. plos.org This suggests that in certain contexts, the Wnt pathway can act as a bypass mechanism, allowing cancer cells to survive and proliferate despite the inhibition of EGFR and c-Met. plos.orgplos.org The interplay is complex, as c-Met activation can lead to the nuclear translocation of β-catenin, either through direct phosphorylation or by inhibiting its degradation complex via Akt, which phosphorylates GSK3β. researchgate.net Conversely, hyperactivity of the Wnt pathway in breast cancer has been shown to transactivate EGFR. plos.org
Furthermore, Axin2, a negative regulator of the Wnt pathway, has shown correlations with the expression of EGFR, phosphorylated EGFR (p-EGFR), phosphorylated mTOR (p-mTOR), and phosphorylated S6K (p-S6K). researchgate.net This suggests a potential feedback loop where the activation of the EGFR-mTOR signaling axis might lead to the downregulation of Wnt signaling through Axin2. nih.govresearchgate.net These findings highlight the intricate cross-regulation between the EGFR/c-Met and Wnt signaling pathways, providing a rationale for targeting these pathways simultaneously in certain cancers.
Impact on Cell Survival and Proliferative Signaling
The EGFR and c-Met receptor tyrosine kinases are pivotal in regulating cell survival and proliferation. walshmedicalmedia.comamegroups.org Their activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. walshmedicalmedia.complos.org The PI3K/Akt pathway is predominantly associated with mediating cell survival, while the MAPK pathway is linked to cell proliferation. walshmedicalmedia.com Overexpression and activating mutations of EGFR and c-Met in cancer cells lead to the constitutive activation of these pathways, promoting uncontrolled cell growth and survival. walshmedicalmedia.comnih.gov
Inhibition of EGFR and c-Met, for example by compounds like this compound, directly impacts these survival and proliferative signals. By blocking the phosphorylation and activation of EGFR and c-Met, the downstream signaling through the PI3K/Akt and MAPK/ERK pathways is attenuated. walshmedicalmedia.comspandidos-publications.com This disruption of signaling can lead to a decrease in the levels of key proteins involved in cell cycle progression and survival. biomolther.org For instance, inhibition of these pathways has been shown to downregulate downstream targets such as p-AKT, p-ERK, NF-κB, p-STAT3, c-Myc, and survivin. plos.org
Functional Effects on Cellular Processes in Preclinical Models
Inhibition of Cancer Cell Proliferation and Viability
In preclinical studies, dual inhibition of EGFR and c-Met has consistently demonstrated a significant reduction in cancer cell proliferation and viability across various cancer types. walshmedicalmedia.comamegroups.orgnih.gov This effect is often synergistic, meaning the combined inhibition is more potent than the effect of inhibiting either receptor alone. nih.gov For example, in non-small cell lung cancer (NSCLC) cell lines, the combination of an EGFR inhibitor and a c-Met inhibitor resulted in a greater inhibition of cell growth compared to either agent used individually. nih.govnih.gov
The anti-proliferative effects are observed in a dose- and time-dependent manner in various cancer cell lines, including those from triple-negative breast cancer and colorectal cancer. plos.orgspandidos-publications.com In head and neck squamous cell carcinoma (HNSCC) and NSCLC patient-derived xenograft (PDX) models, a bispecific EGFR-c-Met antibody-drug conjugate, AZD-9592, demonstrated robust anti-tumor activity, with responses observed across a range of clinically relevant doses. bioworld.com The efficacy of such dual inhibitors is often correlated with the expression levels of both EGFR and c-Met. bioworld.com
Below is a table summarizing the inhibitory effects of dual EGFR and c-Met inhibition on the proliferation and viability of various cancer cell lines from preclinical studies.
| Cell Line | Cancer Type | Inhibitor(s) | Observed Effect on Proliferation/Viability | Reference |
| A549, H1838, SKMES | Non-Small Cell Lung Cancer | SU11274 and Tyrphostin AG1478 | Synergistic inhibition of cell proliferation. nih.govnih.gov | nih.gov |
| MDA-MB-231, MDA-MB-468, BT-549, BT-20 | Triple Negative Breast Cancer | Deguelin (affects EGFR/c-Met signaling) | Dose and time-dependent inhibition of cell growth. plos.org | plos.org |
| HT29 | Colorectal Cancer | MJ-56 (dual EGFR/c-Met inhibitor) | Concentration-dependent inhibition of cell migration and invasion, which is linked to proliferation. spandidos-publications.com | spandidos-publications.com |
| PC-3, Du-145 | Prostate Cancer | Si-EGFR and Si-c-Met | Reduced cell viability and colony formation. nih.gov | nih.gov |
| H1975 (EGFR mutant) | Non-Small Cell Lung Cancer | AZD-9592 (bispecific ADC) | In vivo tumor regression in PDX models. bioworld.com | bioworld.com |
Induction of Apoptosis and Programmed Cell Death Pathways
The inhibition of EGFR and c-Met signaling pathways has been shown to effectively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism by which EGFR/c-Met inhibitors exert their anti-cancer effects. The induction of apoptosis is often more pronounced with the dual inhibition of both receptors compared to targeting either one alone. mdpi.com
Mechanistically, the blockade of EGFR and c-Met leads to the dysregulation of cell death pathways. walshmedicalmedia.com This can involve the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax. biomolther.org The activation of caspases, which are key executioners of apoptosis, and the cleavage of poly (ADP-ribose) polymerase (PARP) are also hallmark features observed following treatment with EGFR/c-Met inhibitors. biomolther.orgmdpi.com Furthermore, some inhibitors can induce apoptosis through the production of reactive oxygen species (ROS) and by causing mitochondrial dysfunction. biomolther.org
In preclinical models, the apoptotic effect has been demonstrated in various cancer types. For instance, in H358 NSCLC cells, the combination of an EGFR inhibitor (gefitinib) and a c-Met inhibitor (SU11274) resulted in a synergistic increase in apoptosis. nih.gov Similarly, in gefitinib-resistant NSCLC cells, dual-targeting agents have been shown to induce apoptosis by disrupting mitochondrial homeostasis and activating cell death regulatory proteins. biomolther.org
The table below summarizes findings on the induction of apoptosis by EGFR and c-Met inhibition in different cancer cell lines.
| Cell Line | Cancer Type | Inhibitor(s) | Apoptotic Mechanism/Observation | Reference |
| H358 | Non-Small Cell Lung Cancer | Gefitinib and SU11274 | Synergistic induction of apoptosis. nih.gov | nih.gov |
| HCC827GR (Gefitinib-resistant) | Non-Small Cell Lung Cancer | 3-Deoxysappanchalcone (dual inhibitor) | Induction of cell cycle arrest, ROS production, and disruption of mitochondrial homeostasis. biomolther.org | biomolther.org |
| PJ15 | Head and Neck Squamous Cell Carcinoma | SU11274 (c-Met inhibitor) | Increased apoptosis (subG1 fraction). por-journal.com | por-journal.com |
| H1975, H1299 | Non-Small Cell Lung Cancer | Podophyllotoxin (PPL) with Gefitinib/Erlotinib | Significant induction of apoptotic cell death. researchgate.net | researchgate.net |
| HCC827GR (Gefitinib-resistant) | Non-Small Cell Lung Cancer | Licochalcone D (dual inhibitor) | ROS-dependent apoptosis, activation of caspases, and PARP cleavage. mdpi.com | mdpi.com |
Attenuation of Cell Migration and Invasion
The EGFR and c-Met signaling pathways are critically involved in promoting cell migration and invasion, which are key processes in cancer metastasis. amegroups.orgspandidos-publications.com Inhibition of these pathways has been shown to effectively attenuate these cellular functions in various preclinical cancer models. frontiersin.orgthno.org
The mechanism by which EGFR/c-Met inhibition reduces migration and invasion often involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9. spandidos-publications.com MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. Concurrently, the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, can be enhanced. spandidos-publications.com Furthermore, the attenuation of downstream signaling cascades, including the ERK-mediated MAPK and PI3K/AKT/mTOR pathways, contributes to the reduced migratory and invasive capacity of cancer cells. spandidos-publications.com
Studies have demonstrated these effects across different cancer types. For example, in triple-negative breast cancer cells, inhibitors of EGFR and c-Met reduced cell migration and invasion. amegroups.org In colorectal cancer cells, a novel quinazoline derivative, MJ-56, which dually inhibits EGFR and c-Met, was shown to inhibit cell migration and invasion in a concentration-dependent manner. spandidos-publications.com Similarly, in prostate cancer cells, silencing of c-Met and EGFR suppressed cell motility. nih.gov
The following table provides examples of the anti-migratory and anti-invasive effects of EGFR and c-Met inhibition in preclinical studies.
| Cell Line | Cancer Type | Inhibitor(s) | Effect on Migration and Invasion | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | Cabozantinib (c-Met inhibitor) | Reduced cell migration and invasion. amegroups.org | amegroups.org |
| MDA-MB-468 | Triple Negative Breast Cancer | Erlotinib (EGFR inhibitor) | Reduced cell migration and invasion. amegroups.org | amegroups.org |
| HT29 | Colorectal Cancer | MJ-56 (dual EGFR/c-Met inhibitor) | Concentration-dependent inhibition of cell migration and invasion. spandidos-publications.com | spandidos-publications.com |
| A549, H1299 | Lung Adenocarcinoma | BPI-9016M (c-Met inhibitor) | Suppression of cell spreading, migration, and invasion. thno.org | thno.org |
| PC-3 | Prostate Cancer | Si-c-Met and Si-EGFR | Impaired motility of cells. nih.gov | nih.gov |
| Bladder Cancer Cells | Bladder Cancer | miR-23b and miR-27b restoration (attenuates EGFR and c-Met) | Repressed capacities of cell migration and invasion. frontiersin.org | frontiersin.org |
Suppression of Epithelial-Mesenchymal Transition (EMT) Phenotype
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal properties, which is associated with increased motility, invasiveness, and drug resistance in cancer. nih.govnih.gov The EGFR and c-Met signaling pathways are known to be key drivers of EMT. thno.orgiiarjournals.org Consequently, inhibition of these pathways can lead to the suppression or reversal of the EMT phenotype.
The mechanism of EMT suppression by EGFR/c-Met inhibition involves the modulation of key EMT-related proteins. This includes the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like N-cadherin, Vimentin, and Snail. nih.goviiarjournals.org For instance, in prostate cancer cells, silencing of c-Met and EGFR led to a decrease in N-cadherin, Vimentin, and Snail, and an increase in E-cadherin. nih.gov This was associated with the suppression of the AKT/GSK-3β/Snail signaling pathway. nih.govoncotarget.com
In the context of drug resistance, EMT has been identified as a mechanism of resistance to EGFR and c-Met TKIs in NSCLC. nih.gov TKI-resistant cells often display a mesenchymal morphology and have increased expression of EMT-related proteins like Vimentin, N-Cadherin, and Zeb-1, with a concurrent suppression of E-cadherin. nih.gov Downregulating key EMT transcription factors like Zeb-1 has been shown to increase the drug sensitivity of these resistant cells. nih.gov Furthermore, in triple-negative breast cancer cells, an inhibitor was shown to attenuate mesenchymal traits and decrease the activity of MMP-9, which is involved in EMT. iiarjournals.org
The table below highlights studies demonstrating the suppression of the EMT phenotype through the inhibition of EGFR and c-Met signaling.
| Cell Line | Cancer Type | Inhibitor/Method | Effect on EMT Phenotype | Reference |
| PC-3, Du-145 | Prostate Cancer | Si-c-Met, Si-CREB1, Si-EGFR | Inhibition of EMT-related protein expression (decreased N-cadherin, Vimentin, Snail; increased E-cadherin). nih.govoncotarget.com | nih.govoncotarget.com |
| TKI-resistant NSCLC cells | Non-Small Cell Lung Cancer | miR-200a or β-Catenin siRNA (to down-regulate Zeb-1) | Increased drug sensitivity, suggesting a reversal of EMT-mediated resistance. nih.gov | nih.gov |
| MDA-MB-231 | Triple Negative Breast Cancer | Isochlorogenic Acid C (ICAC) | Attenuated mesenchymal traits, upregulated epithelial markers, and downregulated mesenchymal markers. iiarjournals.org | iiarjournals.org |
| A549, H1299 | Lung Adenocarcinoma | BPI-9016M (c-Met inhibitor) | Inhibition of EMT. thno.org | thno.org |
Research Findings on the Angiogenic Modulation of this compound Remain Undisclosed in Publicly Available Scientific Literature
Despite extensive investigation into the interconnected roles of the Epidermal Growth Factor Receptor (EGFR), Mesenchymal-Epithelial Transition factor (c-Met), and Vascular Endothelial Growth Factor (VEGF) signaling pathways in cancer angiogenesis, a thorough review of publicly accessible scientific databases and research articles reveals a notable absence of specific data concerning the compound This compound .
While the rationale for developing inhibitors that concurrently target EGFR and c-Met is well-established in the scientific community, and the downstream effects on angiogenesis are a critical area of cancer research, specific findings on the molecular mechanisms of "this compound" in relation to angiogenesis-related pathways, such as the VEGF pathway, are not available in the public domain.
The interplay between EGFR, c-Met, and VEGF is a focal point of many cancer studies. Activation of both EGFR and c-Met has been shown to promote tumor progression and angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. ehu.euscancernetwork.com Consequently, therapeutic strategies often involve the simultaneous inhibition of these pathways to achieve a more potent anti-cancer effect. dovepress.com For instance, research on other multi-target inhibitors has demonstrated that blocking EGFR and c-Met can lead to a downstream reduction in VEGF production and inhibit the formation of new blood vessels. nii.ac.jp
Studies on various other compounds have highlighted the intricate cross-talk between these signaling cascades. For example, it has been observed that resistance to EGFR inhibitors can be mediated by the activation of the c-Met pathway, which in turn can drive VEGF-dependent angiogenesis. nih.govoaepublish.com Furthermore, a positive feedback loop between c-Met and the VEGF receptor (VEGFR2) has been identified, where c-Met can upregulate VEGFR2 expression, and VEGF can, in turn, promote c-Met activation, thus creating a cycle that enhances tumor angiogenesis and proliferation. nih.gov
In vitro assays, such as the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, are standard methods used to assess the anti-angiogenic potential of new compounds. researchgate.netresearchgate.net These assays allow researchers to observe the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis. Inhibition of tube formation is a key indicator of a compound's anti-angiogenic activity. However, no such data has been published for this compound.
Preclinical Efficacy and Pharmacodynamics of Egfr/c Met in 1
In Vitro Efficacy Studies
Evaluation Across Diverse Cancer Cell Line Panels
The in vitro efficacy of dual EGFR and c-Met inhibition has been evaluated across a variety of cancer cell lines, demonstrating the broad potential of this therapeutic strategy. Studies have shown that combining EGFR and c-Met inhibitors can effectively inhibit cell proliferation in non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), and colorectal cancer (CRC) cell lines. walshmedicalmedia.comnih.gov
In NSCLC, the combination of EGFR and c-Met inhibitors has shown synergistic effects on inhibiting cell proliferation in cell lines such as A549, H1838, and SKMES. carcinogenesis.com Specifically, the combination of gefitinib (B1684475) (an EGFR inhibitor) and crizotinib (B193316) (a c-Met inhibitor) resulted in growth inhibition ranging from 79.7% to 95.1% in HNSCC cell lines. walshmedicalmedia.com For TNBC, cell lines like MDA-MB-231, MDA-MB-468, BT-549, and BT-20, which often overexpress both EGFR and c-Met, have shown sensitivity to dual inhibition. plos.orgnih.gov One study demonstrated that the combination of an EGFR inhibitor (gefitinib or cetuximab) with a c-Met inhibitor (tepotinib) produced synergistic anti-proliferative effects in the MDA-MB-468 TNBC cell line. nih.gov
Furthermore, bispecific antibodies targeting both EGFR and c-Met, such as amivantamab (JNJ-61186372), have demonstrated potent antitumor activity in various NSCLC models, including those with EGFR exon 20 insertion mutations that are typically resistant to EGFR tyrosine kinase inhibitors (TKIs). aacrjournals.org Another bispecific antibody, MetHer1, was shown to be more potent in inhibiting cell migration than the combination of cetuximab and a c-Met antibody in five different cancer cell lines. walshmedicalmedia.com These findings underscore the potential of dual EGFR/c-Met inhibition in a range of cancer types.
Table 1: In Vitro Efficacy of EGFR/c-Met Inhibition in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Inhibitors Used | Observed Effect | Reference(s) |
|---|---|---|---|---|
| NSCLC | A549, H1838, SKMES | EGF and HGF stimulation, followed by SU11274 and Tyrphostin AG1478/gefitinib | Synergistic inhibition of cell proliferation | carcinogenesis.com |
| HNSCC | Various | Crizotinib and gefitinib | 79.7% to 95.1% inhibition of cell growth | walshmedicalmedia.com |
| TNBC | MDA-MB-231, MDA-MB-468, BT-549, BT-20 | Deguelin | Inhibition of cell growth | plos.orgnih.gov |
| TNBC | MDA-MB-468 | Gefitinib/cetuximab and tepotinib | Synergistic anti-proliferative effects | nih.gov |
| Various | Five cancer cell lines | MetHer1 (bispecific antibody) | Potent inhibition of cell migration | walshmedicalmedia.com |
Dose-Dependent and Time-Dependent Efficacy Profiles
The efficacy of EGFR/c-Met-IN-1 and similar dual inhibitors is characterized by both dose- and time-dependent responses in vitro. Studies have consistently shown that as the concentration of the inhibitor increases, so does the inhibition of cancer cell proliferation and survival. nih.govoncotarget.com For instance, the natural product Deguelin, which targets both EGFR and c-Met signaling, inhibited the growth of various triple-negative breast cancer cell lines in a dose- and time-dependent manner. plos.orgnih.gov
Similarly, a novel recombinant immunotoxin, rE/CUS, which targets EGFR, demonstrated significant, dose- and time-dependent inhibition of cell viability in EGFR-overexpressing tumor cell lines. oncotarget.com In a study on NSCLC, a trispecific antibody targeting EGFR, c-Met, and VEGF-A (TAVO412) inhibited tumor growth in a dose-dependent manner in xenograft models. nih.gov Another compound, ASK120067, induced remarkable apoptosis in BaF3-EGFR insNPG cells in both a dose- and time-dependent fashion. frontiersin.org These findings highlight a consistent pattern where the therapeutic effect of these inhibitors is directly correlated with the administered dose and the duration of exposure.
Table 2: Dose- and Time-Dependent Efficacy of EGFR/c-Met Targeting Agents
| Compound/Agent | Cancer Type/Cell Line | Key Finding | Reference(s) |
|---|---|---|---|
| Deguelin | Triple-Negative Breast Cancer | Inhibited cell growth in a dose- and time-dependent manner. | plos.orgnih.gov |
| rE/CUS | EGFR-overexpressing tumor cells | Significantly inhibited cell viability in a dose- and time-dependent manner. | oncotarget.com |
| TAVO412 | Non-Small Cell Lung Cancer (Xenograft) | Inhibited tumor growth in a dose-dependent manner. | nih.gov |
| ASK120067 | BaF3-EGFR insNPG cells | Induced apoptosis in both a dose- and time-dependent manner. | frontiersin.org |
Analysis in 2D Monolayer and 3D Spheroid/Organoid Culture Systems
The evaluation of anti-cancer agents in three-dimensional (3D) culture systems, such as spheroids and organoids, is increasingly recognized as more representative of the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers. Studies have shown that EGFR-mutated NSCLC cell lines exhibit a more robust response to EGFR TKIs when grown in 3D cultures. nih.govbiorxiv.org
Furthermore, research has indicated that the expression of EGFR and c-Met can be altered in 3D cultures. One study found a downregulation of EGFR and c-Met proteins in lung cancer 3D cultures, along with lower phosphorylation levels upon ligand stimulation. nih.gov Another study observed that six out of seven lung tumor cell lines showed a decrease in EGFR receptor density in 3D cultures compared to monolayers. researchgate.net These findings highlight the importance of utilizing 3D models to better predict the clinical efficacy of drugs targeting EGFR and c-Met.
Molecular Biomarker Correlates of In Vitro Response
The identification of molecular biomarkers is crucial for predicting the response to targeted therapies like this compound. In the context of EGFR and c-Met inhibition, several biomarkers have been investigated. A significant correlation has been found between EGFR mutations and high c-Met expression in NSCLC, suggesting that c-Met signaling may play a role in tumor growth even before EGFR-TKI treatment. mdpi.com All EGFR mutant tumors in one study showed high c-Met expression. mdpi.com
The activation of alternative signaling pathways is a known mechanism of resistance. For instance, c-Met amplification can confer resistance to EGFR TKIs in EGFR-mutant NSCLC cell lines by activating the PI3K/Akt pathway. ersnet.org High levels of hepatocyte growth factor (HGF), the ligand for c-Met, have also been associated with resistance to EGFR TKIs. ersnet.org
Furthermore, genetic alterations in c-MET and EGFR in colorectal cancer have been linked to the infiltration of immune cells and cancer-associated fibroblasts, which can influence the tumor microenvironment and therapeutic response. nih.gov The expression of EGFR has been positively correlated with the infiltration of various immune cells, including macrophages, dendritic cells, and T cells. nih.gov These findings emphasize the importance of a multi-faceted biomarker approach to guide the use of EGFR/c-Met inhibitors.
In Vivo Antitumor Activity in Animal Models
Tumor Growth Inhibition in Xenograft Models
The in vivo antitumor activity of dual EGFR and c-Met inhibition has been demonstrated in various xenograft models. The bispecific antibody amivantamab (JNJ-61186372) has shown significant tumor regression in NSCLC xenograft models driven by EGFR and/or c-Met. aacrjournals.org In patient-derived cell (PDC) xenograft models, amivantamab treatment led to a reduction in tumor volume and decreased levels of EGFR, MET, pEGFR, and pMET proteins. aacrjournals.org Notably, even in a PDC model that was resistant to amivantamab in vitro, a dramatic tumor regression was observed in vivo, suggesting the involvement of additional antitumor mechanisms in the in vivo setting. aacrjournals.org
Similarly, the trispecific antibody TAVO412, targeting EGFR, c-Met, and VEGF-A, suppressed tumor growth in a dose-dependent manner in both HCC827 and NCI-H1975 NSCLC xenograft models. nih.gov In head and neck squamous cell carcinoma (HNSCC) xenografts, the c-MET TKI SU11274 successfully treated cetuximab-resistant tumors that harbored the EGFR R521K mutation. por-journal.com Furthermore, the combination of fruquintinib (B607557) (a VEGFR inhibitor) with an EGFR or c-MET inhibitor was found to be more efficacious than either monotherapy in NSCLC xenograft models. hutch-med.com These preclinical in vivo studies provide strong evidence for the therapeutic potential of targeting both EGFR and c-Met in various cancers.
Table 3: In Vivo Antitumor Activity of EGFR/c-Met Targeting in Xenograft Models
| Agent(s) | Cancer Model | Key Finding | Reference(s) |
|---|---|---|---|
| Amivantamab | NSCLC Xenografts | Significant tumor regression. | aacrjournals.org |
| Amivantamab | Patient-Derived Cell Xenografts | Reduction in tumor volume and target protein levels. | aacrjournals.org |
| TAVO412 | NSCLC Xenografts (HCC827, NCI-H1975) | Dose-dependent tumor growth suppression. | nih.gov |
| SU11274 | HNSCC Xenografts (Cetuximab-resistant) | Successful treatment of resistant tumors. | por-journal.com |
| Fruquintinib + EGFR/c-MET inhibitor | NSCLC Xenografts | More efficacious than monotherapy. | hutch-med.com |
Cell Line-Derived Xenografts (CDX)
In cell line-derived xenograft (CDX) models, this compound has been evaluated for its ability to inhibit tumor growth. These models utilize established human cancer cell lines, such as the non-small cell lung cancer (NSCLC) lines HCC827 and NCI-H1975, which harbor specific EGFR mutations. For instance, the HCC827 cell line is characterized by an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibitors, but it can acquire resistance through mechanisms like c-Met amplification.
Studies using CDX models have demonstrated that dual inhibitors can be effective. For example, in the NCI-H1975 CDX model, which has an EGFR T790M mutation, a single dose of an EGFR/c-Met bispecific antibody-drug conjugate (ADC) named GQ1033 resulted in complete tumor regression. Another ADC, VBC101-F11, showed superior tumor growth inhibition (TGI) in lung cancer CDX models compared to a c-Met-only targeting ADC. Similarly, the bispecific ADC DM005 has shown robust anti-tumor activity in various CDX models. While these results for other dual-targeting agents are promising, specific TGI data for this compound in various CDX models remains to be fully detailed in available literature.
Table 1: Representative Efficacy of Dual EGFR/c-Met Inhibitors in CDX Models (Note: Data below is for analogous compounds, as specific data for this compound is limited in public sources.)
| Compound | Cancer Model | Key Mutations/Features | Efficacy Outcome |
| GQ1033 | NCI-H1975 NSCLC CDX | EGFR T790M | Complete tumor regression |
| VBC101-F11 | Lung Cancer CDX | Not specified | Superior TGI vs. mono-specific ADC |
| JNJ-61186372 | H1975 Lung Cancer CDX | EGFR T790M/C797S, MET amp. | Durable tumor regression |
| TAVO412 | NSCLC, GC, PDAC, TNBC CDX | Various | Strong tumor growth inhibition |
Patient-Derived Xenografts (PDX)
Patient-derived xenograft (PDX) models, created by directly implanting a patient's tumor tissue into mice, are considered more clinically relevant as they better preserve the original tumor's heterogeneity and molecular landscape. These models are crucial for testing therapies against a backdrop of complex genetic profiles and resistance mechanisms observed in patients.
Suppression of Metastasis in Orthotopic and Metastatic Models
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Orthotopic models, where tumors are grown in the organ of origin (e.g., lung for lung cancer), and metastatic models are vital for evaluating a drug's ability to control cancer dissemination.
Dual inhibition of EGFR and c-Met has been shown to suppress metastasis. The c-Met pathway itself is a known driver of invasion and metastasis. In preclinical studies, agents that block both EGFR and c-Met signaling have significantly inhibited the migration and invasion of cancer cells. For example, in an orthotopic allograft model using cancer stem cell-enriched populations, the dual c-Met/EGFR inhibitor doxazosin (B1670899) was found to suppress distant metastasis. Similarly, another compound, MJ-56, inhibited migration and invasion of colorectal cancer cells. A bispecific fluorescent probe, Rybrevant-IRDye800CW, was able to specifically identify metastatic lymph nodes in a colorectal cancer metastasis model, highlighting the presence of both targets on metastatic cells.
Evaluation in Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) involve the modification of the mouse's own genes to induce spontaneous tumor formation that closely mimics human disease progression. These models are invaluable for studying tumor initiation, the interaction of the tumor with an intact immune system, and mechanisms of drug resistance.
In the context of EGFR/c-Met co-driven cancers, GEMMs have been instrumental. For instance, a GEMM was developed to express mutant EGFR (L858R-T790M) along with concurrent c-Met overexpression in the lungs. In this model, tumors were resistant to the EGFR inhibitor osimertinib (B560133) alone, recapitulating the clinical scenario of c-Met-driven resistance. However, a combination therapy targeting both EGFR and MET proved highly effective, causing significant tumor regression. Another EGFR-driven GBM mouse model revealed that EGFR inhibition led to the rapid transcriptional activation of c-Met, suggesting a mechanism of adaptive resistance that could be overcome by dual-targeting strategies.
Preclinical Pharmacodynamic Biomarkers of Response in Vivo
Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and elicited a biological response. In vivo, these biomarkers are crucial for confirming the mechanism of action and guiding dose selection.
For dual EGFR/c-Met inhibitors, key PD biomarkers involve assessing the phosphorylation status of the target receptors and downstream signaling proteins. Following treatment with agents like JNJ-61186372 in xenograft models, a significant reduction in the levels of phosphorylated EGFR (pEGFR) and phosphorylated c-Met (p-Met) was observed. This indicates successful target engagement and inhibition.
Furthermore, analysis of downstream pathways such as PI3K/AKT and MAPK/ERK is common. A reduction in the phosphorylation of proteins like Akt and ERK serves as evidence that the inhibitor is effectively blocking the signaling cascades that drive tumor cell proliferation and survival. Immunohistochemistry (IHC) on tumor tissues from treated animals can measure these changes, as well as markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3), to confirm the drug's anti-tumor effect at a molecular level.
Mechanisms of Resistance to Egfr and C Met Targeted Therapies and Overcoming Strategies
Primary (Intrinsic) Resistance Mechanisms
Primary resistance refers to the inherent lack of response to a targeted therapy from the outset of treatment. This can be attributed to pre-existing molecular characteristics within the tumor.
Pre-existing Genetic Alterations and Pathway Activation
The intrinsic resistance to EGFR and c-Met inhibitors can be driven by pre-existing genetic alterations. nih.gov De novo MET amplification, for instance, is a potential mechanism of intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov In some cases of non-small cell lung cancer (NSCLC), tumors with a primary dual MET/EGFR mutation show disease progression when treated with an EGFR TKI alone. nih.gov
The c-Met pathway's dysregulation in cancer can occur through various mechanisms, including gene mutation, amplification, and protein overexpression. mdpi.comcancernetwork.com While c-Met amplification is found in a small percentage of treatment-naïve patients, its overexpression is more common. mdpi.com There is a significant correlation between c-Met expression and EGFR mutations, suggesting a close interplay between these two pathways from the beginning. mdpi.com In fact, studies have shown that high c-Met expression is frequently observed in tumors with EGFR mutations. mdpi.com
Furthermore, the presence of the T790M mutation in the EGFR gene from the start can predict a worse prognosis in NSCLC patients. dovepress.com This primary T790M mutation is a rare event but has been identified in a small subset of patients who have never received EGFR TKI treatment. dovepress.com Interestingly, studies have found that de novo c-MET amplification does not typically coexist with the primary EGFR T790M mutation. dovepress.com
The activation of alternative signaling pathways, independent of EGFR or c-Met, can also contribute to primary resistance. walshmedicalmedia.com The complex network of signaling within cancer cells means that even if one pathway is inhibited, others can compensate to promote cell survival and proliferation. walshmedicalmedia.comfrontiersin.org
Acquired Resistance Mechanisms to EGFR TKIs (Relevant to dual inhibition)
Acquired resistance develops in tumors that initially responded to therapy. This is a major clinical challenge and often involves the emergence of new molecular alterations that circumvent the drug's mechanism of action.
Secondary EGFR Mutations (e.g., T790M, C797S, Exon 20 insertion, G724S)
One of the most common mechanisms of acquired resistance to first- and second-generation EGFR TKIs is the development of secondary mutations in the EGFR gene itself.
T790M Mutation: This "gatekeeper" mutation, located in exon 20, accounts for approximately 50-60% of acquired resistance cases. oncotarget.comoncotarget.comspandidos-publications.com The T790M mutation increases the receptor's affinity for ATP, which reduces the potency of EGFR TKIs and allows the kinase to remain active. oncotarget.comspandidos-publications.com The presence of the T790M mutation can also be correlated with the time to progression on EGFR-TKI treatment. ascopubs.org
C797S Mutation: The C797S mutation, also in exon 20, is a key mechanism of resistance to third-generation EGFR TKIs like osimertinib (B560133). amegroups.orgmdpi.com This mutation prevents the irreversible binding of these inhibitors to the EGFR kinase domain. mdpi.combiomolther.org The allelic context of T790M and C797S mutations (whether they are on the same or different alleles) is critical for determining sensitivity to subsequent combination therapies. biomolther.orgamegroups.org
Exon 20 Insertions: In-frame insertions in exon 20 of the EGFR gene are another cause of resistance to conventional EGFR TKIs. amegroups.orgnih.gov While novel inhibitors are being developed to target these mutations, secondary mutations like T790M and C797S can still arise, leading to acquired resistance to these newer agents as well. nih.govresearchgate.net
G724S Mutation: The G724S mutation has also been identified as a secondary mutation that can cause acquired resistance to front-line osimertinib. mdpi.com
These secondary mutations highlight the evolutionary pressure that targeted therapies exert on tumors, leading to the selection and expansion of resistant clones.
c-Met Amplification and Overexpression
A significant mechanism of acquired resistance to EGFR TKIs involves the activation of the c-Met signaling pathway.
Amplification of the MET gene is a frequent event, occurring in 5-22% of NSCLC patients who develop resistance to first- and second-generation EGFR TKIs. oncotarget.comoncotarget.comoncotarget.com This amplification can even coexist with the T790M mutation. oncotarget.comoncotarget.com In the context of third-generation EGFR TKIs like osimertinib, MET amplification appears to be an even more frequent resistance mechanism, accounting for up to 15% of cases. amegroups.org
The overexpression of the c-Met protein is also a key factor. nih.gov Studies have shown that c-Met overexpression is associated with acquired resistance and can occur with or without the T790M mutation. nih.gov The combination of EGFR and c-Met inhibitors has been explored as a strategy to overcome this resistance. oncotarget.comascopubs.org
Mechanistically, c-Met amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, often through the ERBB3 (HER3) receptor. oncotarget.comoncotarget.commdpi.com This allows the cancer cells to bypass their dependence on the now-inhibited EGFR signaling. oncotarget.com The crosstalk between EGFR and c-Met is complex, with evidence suggesting that c-Met can form heterodimers with other receptors like HER3, contributing to drug resistance. mdpi.com
| Resistance Mechanism | Frequency in Acquired Resistance to EGFR TKIs | Associated EGFR TKI Generations | Key Molecular Effect |
|---|---|---|---|
| c-Met Amplification | 5-22% (1st/2nd Gen), ~15% (3rd Gen) oncotarget.comoncotarget.comamegroups.orgoncotarget.com | First, Second, and Third | Activates bypass signaling pathways (e.g., PI3K/AKT via ERBB3) oncotarget.comoncotarget.commdpi.com |
| c-Met Overexpression | Frequently observed, can coexist with T790M nih.gov | First, Second, and Third | Contributes to bypass signaling and resistance nih.gov |
Activation of Bypass Signaling Pathways
Beyond secondary EGFR mutations and c-Met amplification, the activation of alternative signaling pathways is a crucial mechanism of acquired resistance.
Hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor. walshmedicalmedia.com Overexpression of HGF is frequently detected in patients with acquired resistance to EGFR TKIs, with some studies reporting it in up to 61% of resistant cases. oncotarget.comnih.gov High levels of HGF have been associated with both intrinsic and acquired resistance. researchgate.netplos.org
HGF-mediated resistance occurs through the activation of the Met-PI3K-AKT signaling axis, which provides an alternative survival pathway for cancer cells, rendering them independent of EGFR signaling. oncotarget.comnih.gov Interestingly, unlike c-Met amplification which can involve ERBB3, HGF-induced resistance does not appear to be dependent on ERBB3. oncotarget.comnih.gov
Activation of mTOR, Wnt, and Other Survival Pathways
The activation of alternative survival pathways, particularly the mTOR and Wnt signaling cascades, represents a significant mechanism of resistance to EGFR and c-Met inhibitors. plos.orgnih.gov
In non-small cell lung cancer (NSCLC) cell lines resistant to EGFR and c-Met tyrosine kinase inhibitors (TKIs), a notable upregulation of key proteins in both the mTOR and Wnt pathways has been observed. plos.orguic.edu For instance, in H2170 cells made resistant to the EGFR TKI erlotinib (B232) and the c-Met TKI SU11274, there is an increase in active β-catenin, a central component of the Wnt signaling pathway. plos.org This is accompanied by the upregulation of GATA-6, a transcriptional activator that can link EGFR signaling to the Wnt/β-catenin pathway. plos.org Furthermore, an increase in the phosphorylated, inactive form of GSK3β (p-GSK3β) indicates the activation of both Wnt and mTOR pathways, which are normally suppressed by the active form of GSK3β. plos.org
Interestingly, the specific pathways involved can differ between cell lines. While Wnt signaling appears to be a key resistance mechanism in H2170 cells, in H1975 cells, which harbor the T790M EGFR resistance mutation, the mTOR pathway seems to be the dominant escape route. plos.org In these cells, Wnt pathway modulators are downregulated, but combination treatment with an mTOR inhibitor (everolimus) and an EGFR TKI (erlotinib) results in synergistic inhibition of cell growth. plos.org This suggests that in different cellular contexts, either the Wnt or mTOR pathway can be hijacked to sustain tumor cell survival and proliferation despite the presence of EGFR and c-Met inhibitors. plos.orgnih.gov
Preclinical studies have shown that targeting these activated survival pathways can restore sensitivity to EGFR and c-Met inhibitors. The use of mTOR inhibitors like everolimus (B549166) or Wnt inhibitors such as XAV939, in combination with EGFR and c-Met TKIs, has been shown to significantly decrease the viability of resistant cell lines. nih.govuic.edu This highlights the therapeutic potential of co-targeting these survival pathways to overcome acquired resistance. plos.orguic.edu
Table 1: Key Proteins in mTOR and Wnt Pathways Associated with TKI Resistance
| Pathway | Protein | Role in Resistance | Reference |
| Wnt | Active β-catenin | Upregulated in resistant cells, promoting cell survival. | plos.org |
| GATA-6 | Transcriptional activator linking EGFR to the Wnt pathway. | plos.org | |
| p-GSK3β (inactive) | Upregulation indicates activation of Wnt and mTOR pathways. | plos.org | |
| mTOR | mTOR | Activation provides an alternative survival signal. | plos.orguic.edu |
| pS6K | Downstream mTOR pathway protein with increased expression. | aacrjournals.org |
Other Receptor Tyrosine Kinase Activation (e.g., AXL, IGF-1R, HER3)
The activation of other receptor tyrosine kinases (RTKs) provides a bypass mechanism for cancer cells to evade the effects of EGFR and c-Met inhibition. This can occur through the amplification or overexpression of alternative receptors, which then take over the signaling functions of the inhibited targets.
AXL Receptor Tyrosine Kinase: Activation of the AXL receptor tyrosine kinase has been identified as a mechanism of resistance to EGFR TKIs. ersnet.org This can be driven by either overexpression of AXL itself or upregulation of its ligand, GAS6. ersnet.org In preclinical models, inhibiting AXL has been shown to restore sensitivity to EGFR inhibitors. ersnet.org Furthermore, AXL overexpression has been observed in approximately 20% of tumor samples from patients who have developed resistance to EGFR TKI treatment. ersnet.org Activated AXL can interact with both EGFR and HER3, sustaining cell survival and inducing resistance to third-generation EGFR TKIs like osimertinib. spandidos-publications.com
Insulin-like Growth Factor 1 Receptor (IGF-1R): The activation of IGF-1R is another bypass track that can confer resistance to EGFR TKIs. mdpi.com This activation sustains the downstream MAPK and AKT signaling pathways, which are crucial for cell proliferation and survival. mdpi.com Preclinical studies have demonstrated that IGF-1R plays a significant role in the development of drug-tolerant persister cells, which can ultimately lead to acquired resistance. mdpi.com
HER3 (ErbB3): HER3, a member of the EGFR family, plays a critical role in resistance, despite having minimal kinase activity itself. mednexus.org It can form heterodimers with other RTKs, including c-Met, AXL, and IGF-1R, to bypass EGFR inhibition. mednexus.org For example, in the context of c-Met amplification, c-Met can interact with and activate HER3, leading to the activation of the PI3K/Akt pathway even when EGFR is blocked. ersnet.orgmednexus.org This c-Met/HER3-mediated activation of PI3K/Akt signaling is a well-established mechanism of resistance to EGFR TKIs. ersnet.org
KRAS Mutations
KRAS mutations are a well-known cause of primary resistance to EGFR-targeted therapies. amegroups.org Since KRAS is a key downstream effector of EGFR, mutations that lead to its constitutive activation make the cell independent of upstream EGFR signaling. mdpi.com While activating EGFR mutations and KRAS mutations are often considered mutually exclusive in treatment-naïve tumors, the emergence of KRAS mutations has been observed in patients who develop acquired resistance to EGFR TKIs. mdpi.comoncotarget.com
The presence of a KRAS mutation can drive resistance by providing an alternative, persistent signal for cell growth and proliferation through the RAS/ERK pathway. aacrjournals.org This effectively bypasses the need for both EGFR and c-Met signaling. In the context of MET exon 14 skipping mutations, concurrent KRAS mutations have been identified as a mechanism of both primary and acquired resistance to MET TKIs. aacrjournals.org
Interestingly, preclinical models have shown that the expression of oncogenic KRAS can enhance the expression of c-Met. aacrjournals.org This suggests a complex interplay between these signaling pathways. Dual inhibition of both the MEK pathway (downstream of KRAS) and either MET or EGFR/ERBB2 has shown promise in reducing the growth of cell lines and xenograft models with co-occurring KRAS and MET alterations. aacrjournals.org
Histological or Phenotypic Transformation (e.g., Small Cell Lung Cancer Transformation, EMT)
A more dramatic mechanism of resistance involves a fundamental change in the tumor's histology or phenotype.
Small Cell Lung Cancer (SCLC) Transformation: A subset of NSCLC patients with EGFR mutations, after an initial response to EGFR TKIs, experience a transformation of their adenocarcinoma into SCLC. spandidos-publications.comamegroups.orgoncotarget.com This transformation is a recognized mechanism of acquired resistance and occurs in an estimated 3-15% of cases. amegroups.orgfrontiersin.org The transformed SCLC tumors often retain the original EGFR mutation but may lose EGFR expression. amegroups.org The underlying mechanism is thought to involve a common, pluripotent cancer stem cell that can differentiate into either NSCLC or SCLC. amegroups.orgfrontiersin.org Under the selective pressure of EGFR TKI therapy, the SCLC component, which is inherently resistant to these agents, can become the dominant clone. spandidos-publications.com
Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. spandidos-publications.com This transition is also implicated in acquired resistance to EGFR TKIs. spandidos-publications.com The molecular drivers of EMT in this context are not fully understood but may involve the activation of pathways such as NOTCH-1, TGF-β, and AXL. ersnet.org EMT can lead to resistance by, for example, inhibiting the expression of pro-apoptotic genes like BIM. frontiersin.org
Preclinical Strategies to Overcome Resistance with EGFR/c-Met-IN-1 or Related Compounds
To combat the diverse mechanisms of resistance, several preclinical strategies are being explored, focusing on rational drug combinations and the development of novel agents that can simultaneously target multiple key pathways.
Rational Combination Therapies (this compound with other targeted agents)
Given the activation of bypass pathways as a major resistance mechanism, a logical approach is to combine EGFR/c-Met inhibitors with agents that target these escape routes.
Preclinical studies have demonstrated the effectiveness of combining EGFR and c-Met inhibitors with inhibitors of the mTOR and Wnt pathways. plos.orguic.eduuic.edu For instance, the combination of an EGFR TKI, a c-Met TKI, and an mTOR inhibitor like everolimus has been shown to be significantly more effective in resistant cell lines compared to parental cells. uic.edu Similarly, adding a Wnt inhibitor to the EGFR/c-Met TKI combination has been shown to decrease the viability of resistant cells. nih.gov
In cases of resistance driven by other RTKs, such as AXL, combination therapy is also a promising strategy. Preclinical evidence suggests that combining an EGFR TKI with an AXL inhibitor can overcome resistance. spandidos-publications.com
Furthermore, for resistance mediated by the T790M mutation, which is the most common on-target resistance mechanism, dual targeting of EGFR with both a second-generation TKI and an antibody like cetuximab has shown efficacy in preclinical models. nih.gov This combination approach may also be relevant for overcoming resistance driven by other mechanisms, as it provides a more comprehensive blockade of EGFR signaling.
Novel Dual-Targeting Agents and Bispecific Antibodies
An evolution of the combination therapy concept is the development of single molecules that can simultaneously inhibit both EGFR and c-Met. These dual-targeting agents and bispecific antibodies offer the potential for improved efficacy and a better toxicity profile compared to combinations of separate drugs.
Several bispecific antibodies targeting both EGFR and c-Met are in preclinical and clinical development. walshmedicalmedia.com These antibodies are designed to bind to both receptors simultaneously, leading to their co-degradation and a more potent and durable inhibition of downstream signaling compared to the combination of two separate monoclonal antibodies. epimab.com
For example, the bispecific antibody EMB-01 has been shown to induce co-degradation of EGFR and c-Met, leading to potent anti-tumor effects in animal models. epimab.com Another bispecific antibody, JNJ-61186372 (amivantamab), has demonstrated efficacy in preclinical models of EGFR inhibitor-resistant lung tumors by not only blocking ligand-induced activation and inducing receptor degradation but also by engaging immune effector cells through antibody-dependent cellular cytotoxicity (ADCC). aacrjournals.org MCLA-129 is another bispecific antibody that has shown promise in preclinical studies, effectively inhibiting the growth of NSCLC cell lines with various EGFR mutations and c-Met amplification. researchgate.net
Bispecific antibody-drug conjugates (ADCs) represent a further refinement of this approach. These molecules, such as DM005 and PRO1286, combine the dual-targeting capability of a bispecific antibody with the cytotoxic payload of a chemotherapy drug, delivering the toxin specifically to tumor cells co-expressing EGFR and c-Met. aacrjournals.orgascopubs.org This strategy aims to enhance anti-tumor activity and broaden the therapeutic window. aacrjournals.orgascopubs.org
Table 2: Examples of Novel Dual-Targeting Agents and Bispecific Antibodies
| Compound/Agent | Type | Mechanism of Action | Reference |
| This compound | Small Molecule Inhibitor | Dual kinase inhibitor of EGFR and c-Met. | |
| Amivantamab (JNJ-61186372) | Bispecific Antibody | Binds to EGFR and c-Met, inducing receptor degradation and ADCC. | aacrjournals.orgtouchoncology.com |
| EMB-01 | Bispecific Antibody | Induces co-degradation of EGFR and c-Met. | epimab.com |
| MCLA-129 | Bispecific Antibody | Inhibits growth of NSCLC cells with EGFR mutations and c-Met amplification. | researchgate.net |
| PRO1286 | Bispecific ADC | Delivers a topoisomerase 1 inhibitor payload to EGFR/c-Met expressing cells. | aacrjournals.org |
| DM005 | Bispecific ADC | Targets EGFR and c-Met, delivering a cytotoxic payload. | ascopubs.org |
Antibody-Drug Conjugates (ADCs) Targeting EGFR and/or c-Met
Antibody-drug conjugates (ADCs) have emerged as a promising therapeutic class to overcome resistance to traditional targeted therapies. mdpi.com ADCs consist of a monoclonal antibody (mAb) that specifically targets a tumor surface antigen, linked to a potent cytotoxic payload. mdpi.com This approach allows for the targeted delivery of chemotherapy to cancer cells, potentially increasing efficacy while minimizing systemic toxicity. For cancers resistant to EGFR and c-Met inhibitors, ADCs targeting these receptors or related pathways offer a novel mechanism to eliminate tumor cells.
Several ADCs targeting EGFR, c-Met, or both, are in preclinical and clinical development. mdpi.com The success of trastuzumab deruxtecan (B607063) (T-DXd), an ADC targeting HER2, which is another member of the ErbB receptor family, has paved the way for the development of more ADCs in non-small cell lung cancer (NSCLC). frontiersin.org
Bispecific ADCs (bsADCs) represent a further innovation, designed to enhance efficacy and potentially overcome resistance by targeting two different antigens simultaneously. ascopubs.org This dual-targeting can increase tumor specificity and promote internalization of the ADC. ascopubs.org
Preclinical and Clinical Findings:
Amivantamab: This EGFR-MET bispecific antibody has shown activity in NSCLC with EGFR exon 20 insertion mutations and in tumors that have developed resistance to third-generation EGFR TKIs. touchoncology.com By binding to the extracellular domains of both EGFR and c-Met, it functions differently than small-molecule TKIs and can overcome certain resistance mechanisms. touchoncology.com
DM005: A bispecific ADC targeting both EGFR and c-Met, DM005 is conjugated to a DNA topoisomerase I inhibitor payload. ascopubs.org Preclinical studies in patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models have shown robust anti-tumor activity. ascopubs.org A first-in-human clinical trial for DM005 in advanced solid tumors is currently ongoing. ascopubs.org
EM28 (EMB-01 based ADC): This is a c-Met x EGFR bispecific ADC with high affinities for both targets, conjugated to a topoisomerase 1 inhibitor. bmj.com In preclinical studies, EM28 demonstrated robust cytotoxicity against a panel of tumor cell lines, irrespective of their driver gene alterations or c-Met/EGFR expression ratios. bmj.com It also showed superior antitumor efficacy in multiple CDX models compared to monospecific ADCs. bmj.com
SDP01873: This novel bispecific ADC targets HER3 and c-Met. aacrjournals.org Both HER3 and c-Met are implicated in resistance to EGFR TKIs. aacrjournals.org Preclinical in vivo studies showed that SDP01873 had significant tumor growth inhibition (91% and 97%) in an NCI-H441 CDX model and an EGFR-TKI resistant PDX model, respectively. aacrjournals.org
Other ADCs: Several other ADCs are in development. MRG003 is an anti-EGFR ADC that has been studied in head and neck and nasopharyngeal cancers. frontiersin.org ABBV-400 is an ADC targeting c-Met. frontiersin.org M1231 is a bispecific ADC targeting Mucin 1 (MUC1) and EGFR. frontiersin.org
The table below summarizes key ADCs targeting the EGFR and c-Met pathways.
Table 1: Examples of Antibody-Drug Conjugates Targeting EGFR and/or c-Met| ADC Name | Target(s) | Payload/Linker | Key Preclinical/Clinical Findings |
|---|---|---|---|
| Amivantamab | EGFR, c-Met | Antibody (not an ADC) | Active in EGFR exon 20 insertion NSCLC and post-TKI resistant NSCLC. touchoncology.comesmo.org |
| DM005 | EGFR, c-Met | DNA topoisomerase I inhibitor (BCPT02) | Shows robust anti-tumor activity in preclinical PDX/CDX models. ascopubs.org |
| EM28 | EGFR, c-Met | Topoisomerase I inhibitor | Demonstrates robust cytotoxicity in various tumor cell lines and superior in vivo efficacy compared to monospecific ADCs. bmj.com |
| SDP01873 | HER3, c-Met | Not Specified | Achieved 97% tumor growth inhibition in an EGFR-TKI resistant PDX model. aacrjournals.org |
| ABBV-400 | c-Met | Topoisomerase inhibitor | Phase 1 study ongoing for MET-amplified EGFR-mutated NSCLC. frontiersin.org |
| MRG003 | EGFR | Monomethyl auristatin E (MMAE) | Phase II study ongoing in EGFR-positive advanced NSCLC. frontiersin.org |
| M1231 | MUC1, EGFR | Hemiasterlin-related payload | Phase I trial ongoing in solid tumors. frontiersin.org |
Strategies Involving Immunomodulation (e.g., combination with immunotherapy in preclinical models)
Combining EGFR and/or c-Met targeted therapies with immunomodulatory agents is an emerging strategy to overcome resistance and enhance anti-tumor responses. The rationale is that targeted agents can induce changes in the tumor microenvironment that make it more susceptible to immune attack, while immunotherapy can activate an immune response to eliminate cancer cells, including those resistant to targeted drugs.
Preclinical studies have shown the potential of these combination strategies. The c-Met pathway, in particular, has been implicated in creating an immunosuppressive tumor microenvironment, and its inhibition may enhance anti-tumor immunity. frontiersin.org
Preclinical Combination Approaches:
Dual c-Met and Immune Checkpoint Inhibition: The combination of c-Met inhibitors with PD-1/PD-L1 inhibitors is being evaluated for its potential to enhance the anti-tumor immune response. frontiersin.org c-Met activation has been linked to resistance to immune checkpoint blockade by upregulating PD-L1, suggesting that dual inhibition could be synergistic. frontiersin.org
Targeted Antibodies Combined with EGFR/c-Met Inhibitors:
Ficlatuzumab (anti-HGF mAb): In NSCLC xenograft models, combining ficlatuzumab with EGFR inhibitors like erlotinib or cetuximab resulted in enhanced anti-cancer effects compared to either agent alone. frontiersin.org
TAK-701 (anti-HGF mAb): When combined with the EGFR inhibitor gefitinib (B1684475) in human NSCLC cells engineered to express HGF, TAK-701 effectively suppressed the phosphorylation of both c-Met and EGFR and their downstream signaling pathways. frontiersin.org
Combination with Cellular Immunotherapies: A phase I clinical trial is investigating the combination of the EGFR/c-Met bispecific antibody amivantamab with an iPSC-derived CAR-NK cell product (FT536), highlighting a novel approach to merge targeted and cellular immunotherapies. frontiersin.org
Multi-Targeted Antibodies with Immune Effector Function: TAVO412 is a preclinical molecule designed to inhibit EGFR, c-Met, and VEGF simultaneously. bmj.com Importantly, it also possesses an Fc effector function that enhances antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC), thereby directly engaging the immune system to attack tumor cells. bmj.com
The table below details preclinical immunomodulatory strategies for overcoming resistance.
Table 2: Preclinical Immunomodulation Strategies in EGFR/c-Met Targeted Therapy| Strategy | Components | Preclinical Model | Key Findings |
|---|---|---|---|
| HGF Sequestration + EGFR Inhibition | Ficlatuzumab (anti-HGF mAb) + Erlotinib/Cetuximab (EGFR inhibitors) | H596 NSCLC xenograft | Enhanced anti-cancer effects compared to single agents. frontiersin.org |
| HGF Sequestration + EGFR Inhibition | TAK-701 (anti-HGF mAb) + Gefitinib (EGFR inhibitor) | HCC827-HGF NSCLC cells & xenografts | Suppressed phosphorylation of c-Met and EGFR; inhibited tumor growth. frontiersin.org |
| Triple Pathway Inhibition + Immune Engagement | TAVO412 (anti-EGFR/c-Met/VEGF) | NSCLC xenograft and PDX models | Strong tumor growth inhibition; enhanced ADCC, ADCP, and CDC. bmj.com |
| Dual Pathway and Checkpoint Inhibition | c-Met inhibitors + PD-1/PD-L1 inhibitors | General Preclinical Rationale | Aims to overcome c-Met-mediated immunosuppression and enhance anti-tumor immunity. frontiersin.org |
Structural Activity Relationships Sar and Compound Development of Egfr/c Met in 1
Rational Design Principles for Dual EGFR/c-Met Inhibitors
The design of effective dual EGFR/c-Met inhibitors is predicated on a deep understanding of the structural and functional characteristics of their kinase domains. The primary goal is to create a single molecule that can potently and selectively inhibit both receptors, thereby blocking redundant or compensatory signaling pathways that contribute to tumor growth and drug resistance. researchgate.netgoogle.comnih.gov
The kinase domains of EGFR and c-Met, like most protein kinases, feature a highly conserved ATP-binding pocket. The majority of small-molecule kinase inhibitors, including those targeting EGFR and c-Met, are designed to be ATP-competitive. walshmedicalmedia.comnih.gov This means they bind to the ATP-binding site of the kinase, preventing the natural substrate, adenosine (B11128) triphosphate (ATP), from binding and subsequently blocking the phosphorylation cascade that drives cellular signaling. walshmedicalmedia.commdpi.com
ATP-competitive inhibitors can be further classified as reversible or irreversible. walshmedicalmedia.com Reversible inhibitors form non-covalent bonds with the kinase domain, while irreversible inhibitors typically form a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) in or near the ATP-binding pocket, leading to prolonged inhibition. dovepress.com The design of dual inhibitors often leverages the structural similarities between the ATP-binding sites of EGFR and c-Met to achieve dual-target occupancy with a single chemical scaffold. nih.gov
Allosteric inhibitors, in contrast, bind to a site on the kinase distinct from the ATP-binding pocket. walshmedicalmedia.comjannelab.orgacs.orgnih.gov This binding event induces a conformational change in the protein that inactivates the kinase. acs.org While allosteric inhibitors can offer higher selectivity, the development of dual allosteric inhibitors for EGFR and c-Met is less common compared to the ATP-competitive approach. jannelab.org Tivantinib (ARQ197) is an example of a non-ATP competitive c-Met inhibitor. walshmedicalmedia.com The development of allosteric inhibitors for EGFR has been explored as a strategy to overcome resistance mutations that affect the ATP-binding site. jannelab.orgacs.org
The design of multi-target kinase inhibitors like EGFR/c-Met-IN-1 is a deliberate strategy to address the complexity of cancer signaling and the emergence of drug resistance. sci-hub.sebohrium.com A key mechanism of resistance to EGFR TKIs is the amplification of the MET gene, leading to the overactivation of the c-Met signaling pathway, which can then sustain downstream signaling even when EGFR is inhibited. nih.govnih.gov By simultaneously inhibiting both EGFR and c-Met, a dual inhibitor can preemptively block this escape mechanism. researchgate.netx-mol.net
The rational design process often involves:
Scaffold Hopping and Hybridization: Starting from known selective inhibitors of either EGFR or c-Met and modifying their chemical structures to incorporate features that confer affinity for the other target. sci-hub.seacs.org For instance, many dual inhibitors are based on quinazoline (B50416) or quinoline (B57606) scaffolds, which are known to be effective pharmacophores for kinase inhibition. x-mol.netmdpi.com
Structure-Based Drug Design: Utilizing the crystal structures of the EGFR and c-Met kinase domains to guide the design of molecules that can fit optimally into both ATP-binding pockets. nih.govresearchgate.net This approach allows for the rational design of substituents that can enhance binding affinity and selectivity.
Fragment-Based Drug Design: Identifying small chemical fragments that bind to the target kinases and then linking them together to create a more potent inhibitor.
Table 1: Examples of Dual EGFR/c-Met Inhibitors and their Reported Activities
| Compound | Target(s) | IC50 (EGFR) | IC50 (c-Met) | Cell Line Activity (IC50) | Reference |
|---|---|---|---|---|---|
| This compound (TS-41) | EGFRL858R, c-Met | 68.1 nM | 0.26 nM | - | nih.gov |
| Compound 10 (N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivative) | wt EGFR, c-Met | 94 nM | 398 nM | A549 (NSCLC): >10 µM | nih.govnih.gov |
| Compound H-22 (4-phenoxyquinazoline derivative) | EGFRWT, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM | 137.4 nM | A549, H1975, HCC827, PC-9, H1993: 2.27–3.35 µM | x-mol.net |
| MJ-56 (6-pyrrolidinyl-2-(3-bromostyryl)quinazolin-4-one) | EGFR, c-Met | - | - | HT29 (colorectal): Inhibits migration | spandidos-publications.com |
Kinase Domain Targeting (ATP-competitive vs. Allosteric)
Chemical Synthesis Approaches for this compound (if noted as a research area)
While the specific synthetic route for this compound (TS-41) is not detailed in the provided search results, the synthesis of similar dual inhibitors often follows established organic chemistry principles, particularly for quinazoline and quinoline-based compounds. nih.govmdpi.commdpi.com
The synthesis of quinazoline-based dual inhibitors, for example, often involves a multi-step process. A common approach for creating 4-phenoxyquinazoline (B3048288) derivatives, a class to which some potent dual inhibitors belong, can be generalized as follows:
Formation of the Quinazoline Core: This typically starts with an appropriately substituted anthranilic acid or a related precursor. Cyclization reactions are employed to construct the quinazoline ring system.
Introduction of the 4-Phenoxy Group: The 4-position of the quinazoline core is often functionalized with a leaving group, such as a chlorine atom. This is then displaced by a substituted phenol (B47542) in a nucleophilic aromatic substitution reaction to form the 4-phenoxy linkage.
Modification of the Phenyl Ring: The substituents on the phenoxy ring and the quinazoline core can be varied to optimize the inhibitor's potency and selectivity. This can involve Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups. nih.gov
For N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivatives, a synthetic strategy might involve: nih.gov
Synthesis of the Quinoline-Oxy-Aniline Intermediate: This can be achieved by reacting a 4-chloroquinoline (B167314) with a protected aminophenol.
Sulfonamide Formation: The deprotected aniline (B41778) intermediate is then reacted with a biarylsulfonyl chloride to form the sulfonamide linkage.
Biaryl Formation: The biaryl moiety can be constructed using a Suzuki coupling reaction between a bromo-substituted aryl sulfonamide and an appropriate boronic acid. nih.gov
Key intermediates in these syntheses often include substituted anilines, phenols, quinolines, and quinazolines, as well as various sulfonyl chlorides and boronic acids. nih.govdovepress.commdpi.com
Development and Characterization of Analogues and Derivatives of this compound (Preclinical)
The preclinical development of dual EGFR/c-Met inhibitors focuses on optimizing their pharmacological properties. This involves the synthesis and evaluation of numerous analogues and derivatives to identify candidates with the most desirable characteristics for further development. nih.govmdpi.commdpi.comrsc.org
Structure-activity relationship (SAR) studies are crucial in guiding the modification of lead compounds to enhance their potency and selectivity. dntb.gov.ua By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features that govern the inhibitor's interaction with its targets.
For quinazoline-based inhibitors, SAR studies have revealed that:
The nature and position of substituents on the 4-phenoxy ring can significantly influence potency against both EGFR and c-Met.
Modifications to the quinazoline core, such as the introduction of different functional groups at various positions, can modulate selectivity and pharmacokinetic properties. x-mol.netmdpi.com
In the case of N-[4-(quinolin-4-yloxy)-phenyl]-biarylsulfonamide derivatives, it was found that the substitution pattern on the biaryl moiety was critical for activity. For example, certain 3-substituted analogues showed greater potency against both EGFR and c-Met compared to their 4-substituted counterparts. nih.gov
The ultimate goal of these modifications is to achieve a balanced inhibition of both EGFR and c-Met, which is believed to be essential for overcoming resistance, while minimizing off-target effects that could lead to toxicity. nih.govresearchgate.net The selectivity of these compounds is often assessed by screening them against a panel of other kinases. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Afatinib |
| Amivantamab |
| ARQ197 (Tivantinib) |
| BMS-599626 |
| BMS-777607 |
| Brigatinib |
| Cabozantinib |
| Cetuximab |
| Crizotinib (B193316) |
| Dacomitinib |
| This compound (TS-41) |
| Erlotinib (B232) |
| Everolimus (B549166) |
| Foretinib |
| Gefitinib (B1684475) |
| Icotinib |
| Imatinib |
| Lapatinib |
| Lazertinib |
| Leflunomide |
| MJ-56 |
| Neratinib |
| Osimertinib (B560133) |
| PHA-665752 |
| Sorafenib |
| SU11274 |
| Sunitinib |
Optimization of Receptor Binding and Downstream Pathway Inhibition
The dual targeting of Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (c-Met) by a single therapeutic agent is a strategic approach to overcome tumor resistance mechanisms, particularly in non-small cell lung cancer (NSCLC). patsnap.comdovepress.com The development of such inhibitors, especially bispecific antibodies, involves meticulous optimization of their binding affinities to both receptors to ensure effective inhibition of downstream signaling pathways while minimizing potential toxicities. researchgate.netnih.gov
The binding of ligands like Epidermal Growth Factor (EGF) to EGFR and Hepatocyte Growth Factor (HGF) to c-Met triggers receptor autophosphorylation, which in turn activates downstream cascades such as the PI3K/Akt and MAPK pathways, promoting cancer cell proliferation and survival. walshmedicalmedia.commdpi.comoncotarget.com Dual inhibitors are designed to block these activation events. For instance, the bispecific antibody JNJ-61186372 (Amivantamab) effectively blocks ligand-induced phosphorylation of both EGFR and c-Met. aacrjournals.org It inhibits ruthenium-labeled EGF binding to the EGFR extracellular domain (ECD) with an IC₅₀ of 10 nmol/L and biotinylated-HGF binding to the c-Met ECD with an IC₅₀ of 30 nmol/L. aacrjournals.org This dual blockade leads to more potent inhibition of downstream signaling proteins like p-ERK and p-Akt compared to the combination of separate monospecific antibodies. walshmedicalmedia.comaacrjournals.org
Another critical aspect of optimization involves modulating the relative binding affinity for each receptor, a key strategy in the design of antibody-drug conjugates (ADCs). The ADC AZD9592, for example, was engineered to have a more than 15-fold higher affinity for c-Met compared to EGFR. researchgate.net This design choice aims to reduce EGFR-driven toxicity in normal tissues, such as skin, where EGFR is basally expressed. researchgate.netnih.gov The therapeutic efficacy of such a bispecific ADC is optimal when both EGFR and c-Met are engaged, which enhances tumor selectivity and promotes internalization, a prerequisite for payload delivery. researchgate.netfrontiersin.orgmdpi.com Studies have demonstrated that bispecific EGFR x c-Met ADCs can achieve a significantly better therapeutic index compared to monospecific EGFR ADCs by balancing potent cytotoxicity against tumor cells with reduced effects on normal cells. nih.govresearchgate.net
The inhibition of receptor phosphorylation is a key measure of a compound's activity. One novel EGFR/c-Met bispecific antibody was shown to inhibit the phosphorylation of EGFR at Y168 and c-Met at Y1234/Y1235 in the HCC827 NSCLC cell line, with TR-FRET ratios of 33 and 27, respectively, which were comparable to levels in unstimulated control groups. google.com Similarly, the trispecific antibody TAVO412 robustly suppressed ligand-induced phosphorylation of both receptors in NSCLC cell lines. frontiersin.org This direct inhibition of receptor activation is a primary mechanism for the anti-tumor effects of these dual-targeting agents. aacrjournals.orgfrontiersin.org
Table 1: Inhibition of Receptor Binding and Downstream Signaling by EGFR/c-Met Dual-Targeting Agents
| Compound | Target(s) | Mechanism | Finding | Cell Line/Model | Reference |
|---|---|---|---|---|---|
| JNJ-61186372 (Amivantamab) | EGFR & c-Met | Inhibition of Ligand Binding | IC₅₀ = 10 nmol/L for EGF binding; IC₅₀ = 30 nmol/L for HGF binding | In vitro binding assay | aacrjournals.org |
| JNJ-61186372 (Amivantamab) | EGFR & c-Met | Downstream Pathway Inhibition | More potent inhibition of p-ERK and p-AKT than the combination of single antibodies | NSCLC tumor models | aacrjournals.org |
| AZD9592 (ADC) | EGFR & c-Met | Differential Receptor Binding | Engineered with >15-fold higher affinity for c-Met than EGFR to reduce toxicity | Preclinical models | researchgate.net |
| EGFR/c-Met Bispecific Antibody | EGFR & c-Met | Inhibition of Phosphorylation | Inhibited phosphorylation of EGFR (Y168) and c-Met (Y1234/Y1235) | HCC827 | google.com |
| MetHer1 (Bispecific Antibody) | EGFR & c-Met | Downstream Pathway Inhibition | Down-regulated p-ERK and p-Akt | Five cancer cell lines | walshmedicalmedia.com |
| B10v5x225-H/M (Bispecific ADCs) | EGFR & c-Met | Inhibition of Receptor Activation | Inhibited ligand-induced activation of both Met and EGFR | Cancer cell lines | researchgate.net |
Bispecific Antibody and ADC Engineering (relevant to this class of compounds)
The development of dual-targeting agents against EGFR and c-Met has heavily relied on sophisticated antibody and antibody-drug conjugate (ADC) engineering. These strategies aim to create single molecules that can simultaneously engage both receptors, leading to synergistic anti-tumor effects and novel mechanisms of action that are unachievable with combinations of monospecific agents.
Design and Production of Dual-Targeting Antibodies (e.g., low fucosylation for enhanced Fc effector function)
The design of EGFR/c-Met bispecific antibodies involves various molecular formats to ensure correct pairing of the different antigen-binding fragments. One successful technique is the controlled Fab-arm exchange (cFAE), which enables the efficient large-scale production of bispecific antibodies with a standard IgG1 structure. aacrjournals.orgaacrjournals.org This method was used to create JNJ-61186372 (Amivantamab), which possesses one Fab arm that binds to EGFR and another that binds to c-Met. aacrjournals.org Other platforms, like the DuetMab technology used for the AZD9592 backbone, employ "knobs-into-holes" engineering to promote the correct assembly of heavy chains. mdpi.com
A crucial innovation in the design of these antibodies is the enhancement of their Fc effector functions. This is often achieved by modulating the glycosylation profile of the antibody's Fc region. Specifically, producing antibodies with low levels of core fucose significantly enhances their binding affinity to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells. aacrjournals.orgaacrjournals.orgnih.gov This tighter binding leads to more potent and effective antibody-dependent cellular cytotoxicity (ADCC). aacrjournals.orgtandfonline.com JNJ-61186372 is produced in an engineered Chinese hamster ovary (CHO) cell line that is deficient in fucosylation, resulting in a low-fucose antibody with enhanced ADCC activity. aacrjournals.orgaacrjournals.orgnih.gov In vitro studies demonstrated that the low-fucose version of JNJ-61186372 induced greater tumor cell lysis compared to an equivalent antibody with normal fucose levels. aacrjournals.org Beyond ADCC, these Fc-enhanced antibodies can also induce antibody-dependent cellular phagocytosis (ADCP) by macrophages and monocytes, which contributes to receptor downregulation and in vivo anti-tumor efficacy. aacrjournals.orgaacrjournals.org
Table 2: Engineering and Functional Enhancement of EGFR/c-Met Bispecific Antibodies
| Compound/Platform | Engineering Strategy | Purpose | Outcome | Reference |
|---|---|---|---|---|
| JNJ-61186372 (Amivantamab) | Controlled Fab-arm Exchange (cFAE) | Produce bispecific IgG1 antibody | Efficient production of a 1:1 EGFR:c-Met binding antibody | patsnap.comaacrjournals.org |
| JNJ-61186372 (Amivantamab) | Low Fucosylation (<10%) | Enhance Fc effector function | Increased binding to FcγRIIIa; enhanced ADCC and ADCP activity | patsnap.comaacrjournals.orgnih.gov |
| DuetMab Platform (e.g., for AZD9592) | Knobs-into-holes technology | Promote correct heavy chain dimerization | Facilitates construction of monovalent bispecific IgG | mdpi.com |
| TAVO412 | Fc engineering | Enhance Fc effector functions | Induced dramatically enhanced ADCC, ADCP and CDC compared to non-Fc-engineered version | frontiersin.org |
Linker Chemistry and Payload Selection for ADCs
For EGFR/c-Met dual-targeting antibody-drug conjugates (ADCs), the linker and payload are critical components that determine the agent's stability, potency, and therapeutic window. researchgate.net The linker connects the cytotoxic drug (payload) to the antibody and must be stable in systemic circulation to prevent premature drug release, while efficiently releasing the payload upon internalization into the target cancer cell. amegroups.org
Cleavable linkers are commonly employed in EGFR/c-Met ADCs. mdpi.comaxispharm.com A frequently used example is the protease-cleavable valine-citrulline (vc) linker. researchgate.net This linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant inside the cell, ensuring that the cytotoxic payload is released after the ADC is internalized. researchgate.net The ADC AZD9592 utilizes a cleavable linker to connect its antibody backbone to a proprietary topoisomerase I inhibitor payload. researchgate.netmdpi.com
The choice of payload is dictated by its high potency, as only a small amount of the ADC may reach the tumor cell. For EGFR/c-Met ADCs, two main classes of payloads have been explored: microtubule inhibitors and topoisomerase I inhibitors.
Microtubule Inhibitors: Monomethyl auristatin E (MMAE), a potent anti-tubulin agent, has been conjugated to EGFR-c-Met bispecific antibodies. researchgate.net ADCs equipped with an MMAE payload have shown potent anticancer effects in cell lines expressing both EGFR and c-Met. researchgate.net
Topoisomerase I Inhibitors: This class of payload has been selected for newer EGFR/c-Met ADCs like AZD9592 and ALK202. frontiersin.orgmdpi.comallinkbio.com Topoisomerase I inhibitors cause DNA damage, leading to cancer cell death. The selection of a novel, proprietary topoisomerase I inhibitor payload for AZD9592 highlights the continuous effort to optimize the cytotoxic component of ADCs. researchgate.netmdpi.com
The combination of a dual-targeting antibody, a stable and efficient linker, and a highly potent payload allows EGFR/c-Met ADCs to deliver powerful cytotoxicity specifically to tumor cells co-expressing both target antigens, thereby aiming to improve efficacy and broaden the therapeutic index. frontiersin.orgresearchgate.netcreative-biolabs.com
Table 3: Linker and Payload Characteristics of EGFR/c-Met Bispecific ADCs
| ADC Name/Type | Linker Type | Payload | Key Feature | Reference |
|---|---|---|---|---|
| AZD9592 | Cleavable peptide linker | Topoisomerase I inhibitor (AZ14170132) | Targets key oncogenic drivers in NSCLC | researchgate.netfrontiersin.orgmdpi.com |
| ALK202 | Not specified | Topoisomerase inhibitor | Features common light chain technology to prevent mispairing | allinkbio.com |
| EGFR × c-MET bsADC (B10v5 × 225-H/M) | Protease-cleavable valine-citrulline (vc) linker | Monomethyl auristatin E (MMAE) | Affinity-attenuated design to improve tumor selectivity | nih.govresearchgate.net |
| VBC101-F11 | Not specified | Not specified | Nanobody-based format with low-affinity EGFR arm and high-affinity c-MET arm | mdpi.com |
Biomarkers and Preclinical Predictive/prognostic Research
Identification of Predictive Biomarkers for Response to EGFR/c-Met-IN-1 in Preclinical Models
Predictive biomarkers help to select patient populations that are most likely to respond to a specific therapy. For a dual inhibitor like this compound, key predictive biomarkers are expected to be related to the activation status of its targets, the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).
EGFR Mutation Status and Allele Frequency
The mutational status of the EGFR gene is a well-established predictor of response to EGFR tyrosine kinase inhibitors (TKIs). In non-small cell lung cancer (NSCLC), specific activating mutations, such as exon 19 deletions and the L858R point mutation in exon 21, are associated with high sensitivity to first- and second-generation EGFR TKIs. researchgate.netdovepress.com Preclinical studies suggest that the presence of these mutations would likely predict a favorable response to a dual inhibitor like this compound, particularly in tumors where EGFR signaling is a primary driver of proliferation and survival. nih.govascopubs.org
The allele frequency of an EGFR mutation, which represents the proportion of tumor cells harboring the mutation, may also influence the degree of response. A higher allele frequency could indicate a greater dependence on the EGFR pathway, suggesting a more profound response to EGFR inhibition. Conversely, a low allele frequency might suggest tumor heterogeneity, where other driver mutations could mediate resistance.
A study on resected lung adenocarcinoma found a positive correlation between EGFR mutation and c-Met protein expression, suggesting a synergistic role and a potential mechanism for primary resistance to EGFR-TKIs. nih.gov This highlights the rationale for dual targeting of both receptors.
Table 1: Correlation of EGFR Mutation Status with Clinicopathological Features in Lung Adenocarcinoma
| Feature | EGFR Mutant (%) | EGFR Wild-Type (%) | P-value |
|---|---|---|---|
| Gender (Female) | 76 | 36.7 | <0.05 |
| Smoking Status (Non-smoker) | 40 | 9.5 | <0.05 |
| Histological Subtype (Acinar) | Higher | Lower | <0.05 |
Data derived from studies on EGFR mutations in NSCLC and their correlation with patient characteristics. dovepress.comnih.gov
c-Met Gene Amplification and Protein Overexpression
Amplification of the c-Met gene and subsequent overexpression of the c-Met protein are significant mechanisms of both primary and acquired resistance to EGFR TKIs. frontiersin.orgcancernetwork.comersnet.org Therefore, the presence of c-Met amplification or high c-Met protein levels is a strong predictive biomarker for response to c-Met inhibitors, and by extension, to a dual inhibitor like this compound. oncotarget.com
In preclinical models, tumor cells with c-Met amplification have demonstrated sensitivity to c-Met inhibition. aacrjournals.org For patients with EGFR-mutant NSCLC who develop resistance to EGFR TKIs through c-Met amplification, a combination therapy targeting both EGFR and c-Met has shown promise. frontiersin.org This provides a clear rationale for the use of a dual inhibitor in this patient population. Studies have shown that c-Met amplification can be present in a small percentage of treatment-naïve NSCLC patients (de novo), and in a larger proportion of patients who have acquired resistance to EGFR TKIs. cancernetwork.com
Table 2: Frequency of c-Met Alterations in NSCLC
| c-Met Alteration | Frequency in Treatment-Naïve NSCLC | Frequency in EGFR TKI-Resistant NSCLC |
|---|---|---|
| Gene Amplification | 1-5% | 5-22% |
| Protein Overexpression | ~30-60% | Variable, often increased |
Data compiled from multiple studies on c-Met alterations in NSCLC. cancernetwork.comcancerbiomed.org
Expression Levels of Ligands (e.g., HGF)
Hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor. cancernetwork.com Overexpression of HGF in the tumor microenvironment can lead to the activation of c-Met signaling, thereby driving tumor growth and resistance to EGFR inhibitors, even in the absence of c-Met gene amplification. oncotarget.comoncotarget.com High levels of HGF can activate the c-Met pathway as a bypass signaling mechanism, rendering EGFR-targeted therapies ineffective. oncotarget.com
Preclinical studies have demonstrated that elevated HGF levels can confer resistance to EGFR TKIs. dovepress.com Therefore, the expression level of HGF in the tumor or surrounding stroma could serve as a predictive biomarker for the efficacy of this compound. High HGF expression would suggest a dependency on the HGF/c-Met axis, making the tumor more susceptible to a dual inhibitor that blocks c-Met signaling.
Phosphorylation Status of Key Signaling Proteins
The activation of EGFR and c-Met leads to their autophosphorylation, which in turn triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. walshmedicalmedia.com Assessing the phosphorylation status of these key proteins can provide a direct measure of pathway activation and, consequently, predict the response to inhibitors.
Preclinical studies have shown that effective inhibition of EGFR and c-Met results in a decrease in the phosphorylation of these receptors and their downstream effectors like Akt and ERK. dovepress.comwalshmedicalmedia.com Therefore, high baseline levels of phosphorylated EGFR (p-EGFR) and phosphorylated c-Met (p-c-Met), as well as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), would be indicative of active signaling through these pathways and suggest a higher likelihood of response to this compound. walshmedicalmedia.comspandidos-publications.com
Biomarkers of Acquired Resistance in Preclinical Models
Despite initial responses, tumors can develop acquired resistance to targeted therapies. For a dual EGFR/c-Met inhibitor, resistance mechanisms could involve alterations that reactivate the EGFR or c-Met pathways or activate alternative survival pathways.
Preclinical models of acquired resistance to EGFR/c-Met inhibitors have identified several potential biomarkers. One key mechanism is the emergence of secondary mutations in the EGFR or c-Met genes that prevent the inhibitor from binding effectively. For instance, the T790M mutation in EGFR is a common mechanism of resistance to first- and second-generation EGFR TKIs. ersnet.orgspandidos-publications.com While a dual inhibitor might be designed to overcome some resistance mechanisms, new mutations could still arise.
Another significant mechanism of acquired resistance is the activation of bypass signaling pathways that are not targeted by the inhibitor. For example, upregulation of other receptor tyrosine kinases or activation of downstream signaling molecules like KRAS or PIK3CA could confer resistance. spandidos-publications.commdpi.com Preclinical studies have shown that activation of the mTOR and Wnt signaling pathways can contribute to acquired resistance to EGFR and c-Met TKIs. walshmedicalmedia.com Therefore, monitoring for the activation of these alternative pathways could serve as a biomarker for acquired resistance.
Methodologies for Biomarker Assessment
A variety of well-established laboratory techniques are utilized in preclinical research to assess the biomarkers for this compound.
Immunohistochemistry (IHC): This technique is widely used to assess the protein expression levels of EGFR and c-Met in tumor tissue samples. nih.govturkjpath.org It allows for the visualization of protein localization within the cell (e.g., membrane, cytoplasm) and can be semi-quantitatively scored to determine the level of overexpression. turkjpath.org IHC is also used to detect the phosphorylation status of signaling proteins using phospho-specific antibodies. aacrjournals.org
Real-Time Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive method for detecting and quantifying gene expression at the mRNA level. It can be used to measure the expression of EGFR, c-Met, and HGF. karger.comamegroups.org It is also the primary method for detecting specific EGFR gene mutations. nih.govnih.gov
Western Blot: This technique is used to detect and quantify specific proteins in a sample. In the context of this compound, western blotting is crucial for confirming the expression and phosphorylation status of EGFR, c-Met, and downstream signaling proteins like Akt and ERK in preclinical cell line and xenograft models. researchgate.netplos.orgresearchgate.net
Mass Spectrometry: Mass spectrometry-based proteomics offers a highly sensitive and quantitative approach for analyzing the proteome and phosphoproteome of tumor cells. pnas.orgnih.gov It can be used to identify and quantify the phosphorylation of thousands of proteins simultaneously, providing a comprehensive view of the signaling networks affected by this compound. pnas.orgnih.gov This can lead to the discovery of novel biomarkers of response and resistance. Selected Reaction Monitoring (SRM) mass spectrometry can be used for targeted and quantitative analysis of specific proteins like EGFR from formalin-fixed paraffin-embedded (FFPE) tissues. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Afatinib |
| Alisertib |
| Cabozantinib |
| Cetuximab |
| Crizotinib (B193316) |
| Erlotinib (B232) |
| Gefitinib (B1684475) |
| Osimertinib (B560133) |
Conclusion and Future Directions in Egfr/c Met in 1 Research
Summary of Current Preclinical Findings and Knowledge Gaps
Preclinical research has firmly established the rationale for dual EGFR and c-Met inhibition. In numerous cancer cell lines, the simultaneous stimulation with their respective ligands, EGF and HGF, results in a synergistic effect on cell proliferation and survival. nih.govresearchgate.net A major preclinical finding is that amplification of the MET gene is a frequent mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). oncotarget.comnih.gov This amplification can activate downstream signaling pathways like PI3K/AKT, bypassing the inhibited EGFR and promoting tumor cell survival. oncotarget.com Studies have consistently shown that combining EGFR and c-Met inhibitors can re-sensitize resistant cancer cells and produce synergistic anti-cancer effects in vitro and in vivo. ijbs.com
However, significant knowledge gaps persist. While resistance mechanisms to single-agent TKIs are well-documented, the pathways that drive resistance to dual EGFR/c-Met inhibitors are not fully understood. onclive.com Furthermore, despite strong preclinical evidence, the translation to clinical success has been challenging, with some combination trials failing to show significant survival benefits, sometimes due to cumulative toxicities. nih.govnih.gov A critical gap is the lack of robust biomarkers to identify the patient populations most likely to respond to dual inhibition beyond the presence of an EGFR mutation and c-Met amplification. plos.orgresearchgate.net
Table 1: Summary of Key Preclinical Findings for Dual EGFR/c-Met Inhibition
| Cancer Model | Key Finding | Reference(s) |
|---|---|---|
| NSCLC Cell Lines (e.g., H358, H2170) | Combination of EGFR and c-Met inhibitors synergistically inhibits cell proliferation and induces apoptosis. | walshmedicalmedia.comresearchgate.net |
| Gefitinib-Resistant NSCLC Cells | MET amplification was identified as a key resistance mechanism; combined inhibition of MET and EGFR restored drug sensitivity. | nih.gov |
| Glioblastoma (GBM) Cell Lines | EGFR and c-Met are co-localized and interact; dual inhibition overcomes resistance to therapy. | researchgate.net |
| Triple-Negative Breast Cancer (TNBC) Models | Co-targeting of EGFR and c-Met demonstrates a strong synergistic effect, suggesting a viable therapeutic strategy. | plos.org |
| HGF Transgenic Mouse Model | Dual blockade of c-Met and EGFR pathways showed a greater reduction in lung tumorigenesis than single-agent therapy. | mdpi.com |
Emerging Research Avenues and Hypotheses
Future research on EGFR/c-Met inhibitors must address the current knowledge gaps through several emerging avenues.
A primary research focus is to anticipate and understand how tumors will develop resistance to dual EGFR/c-Met inhibition. Current hypotheses center on the activation of alternative, parallel signaling pathways that can compensate for the dual blockade. Research should investigate the role of:
Alternative Bypass Tracks: Pathways such as Wnt and mTOR signaling have been implicated in TKI resistance. plos.org Studies show that triple combination therapy targeting EGFR, c-Met, and mTOR can be highly effective in resistant cells, suggesting these pathways are viable escape routes. walshmedicalmedia.com
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process associated with changes in cell morphology, motility, and drug resistance. nih.gov The transcription factor ZEB1, a repressor of E-Cadherin, is upregulated in some TKI-resistant cells, indicating that EMT may induce resistance to both EGFR and c-Met inhibitors. nih.gov
Histological Transformation: In response to EGFR TKIs, a subset of lung adenocarcinomas can transform into small-cell lung cancer (SCLC), a different and more aggressive cancer type that is inherently resistant to the original therapy. mdpi.com Investigating whether this phenomenon occurs after treatment with dual inhibitors is a critical research question.
To enhance efficacy and preempt resistance, researchers are exploring novel combination strategies that go beyond targeting EGFR and c-Met alone. Preclinical models provide a platform to test these new partnerships.
Table 2: Potential Synergistic Partners for EGFR/c-Met Dual Inhibitors
| Combination Partner Class | Rationale | Example Compound(s) | Reference(s) |
|---|---|---|---|
| mTOR Inhibitors | The PI3K/AKT/mTOR pathway is a common downstream signaling node for both EGFR and c-Met; its inhibition can block a convergence point for resistance signaling. | Everolimus (B549166) | walshmedicalmedia.complos.org |
| VEGF Inhibitors | The VEGF pathway is crucial for angiogenesis. Triple inhibition of EGFR, c-Met, and VEGF has shown strong tumor growth inhibition in preclinical models. | TAVO412 (a multi-target antibody) | bmj.com |
| Other TKIs | Combining a bispecific EGFR/c-Met antibody with a next-generation EGFR TKI may overcome multiple resistance mechanisms simultaneously. | Lazertinib | touchoncology.com |
| Antibody-Drug Conjugates (ADCs) | ADCs can deliver a potent cytotoxic payload directly to cells expressing EGFR and/or c-Met, offering a different mechanism of action. | PRO1286, Amivantamab | touchoncology.comaacrjournals.org |
While much of the research on EGFR/c-Met crosstalk has been centered on NSCLC, these pathways are implicated in the progression of numerous other malignancies. A significant avenue for future research is to systematically evaluate the efficacy of dual inhibitors like EGFR/c-Met-IN-1 in these other contexts.
Table 3: Oncogenic Contexts with Implicated EGFR/c-Met Crosstalk
| Cancer Type | Preclinical Rationale | Reference(s) |
|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | EGFR and c-Met are frequently overexpressed and are associated with poor prognosis. Systems modeling predicts strong synergy from dual inhibition. | plos.orgoncotarget.com |
| Glioblastoma (GBM) | EGFR and c-Met are often co-expressed and their crosstalk contributes to the highly malignant phenotype of GBM. | researchgate.net |
| Colorectal Cancer (CRC) | Overexpression of c-Met and EGFR is correlated with tumor progression and poor prognosis. | frontiersin.org |
| Hepatocellular Carcinoma (HCC) | Activation of the EGFR/ErbB3 pathway can act as a compensatory survival mechanism following c-Met inhibition, making dual targeting necessary. | plos.org |
| Laryngeal Squamous Cell Carcinoma | High co-expression of EGFR and c-Met is associated with poor survival, suggesting a role for dual-targeted therapy. | spandidos-publications.com |
| Gastric and Pancreatic Cancers | Tumor growth in many subtypes is driven by abnormal EGFR signaling, increased c-Met activation, and VEGF-linked angiogenesis. | bmj.com |
Traditional preclinical models, such as 2D cell cultures and cell line-derived xenografts, often fail to capture the complexity of human tumors. Future research must leverage more sophisticated models to improve the predictive power of preclinical studies.
Patient-Derived Organoids (PDOs): These 3D cultures are grown from a patient's own tumor cells and can better replicate the original tumor's architecture, heterogeneity, and drug sensitivities. They offer a powerful platform for testing this compound and identifying biomarkers of response and resistance on a personalized level.
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, have been used to show the efficacy of EGFR/c-Met targeted agents. bmj.comoncotarget.com These models are invaluable for studying drug response in a complex in vivo environment.
Microfluidic Systems ("Tumor-on-a-Chip"): These systems can model the tumor microenvironment with high fidelity, allowing for the study of interactions between tumor cells, immune cells, and the surrounding stroma under dynamic conditions. They are ideal for investigating resistance mechanisms and the effects of combination therapies in a controlled, human-relevant system.
Application in Other Oncogenic Contexts
Translational Implications for Future Drug Development (strictly preclinical to early development)
The preclinical findings and emerging research avenues for this compound have direct implications for the design of next-generation cancer therapies and early-phase clinical trials.
Rational Drug Design: The knowledge of EGFR/c-Met crosstalk is driving the development of single molecules that can engage both targets, such as bispecific antibodies (e.g., Amivantamab) and antibody-drug conjugates (ADCs). touchoncology.comsnmjournals.org These approaches may offer improved efficacy and potentially different safety profiles compared to combining two separate drugs.
Informed Clinical Trial Design: Preclinical evidence of synergy with other agents (e.g., mTOR or VEGF inhibitors) provides a strong rationale for designing early-phase (Phase I/II) clinical trials to test these novel combinations in well-defined patient populations. ijbs.combmj.com
Biomarker-Driven Patient Stratification: Advanced preclinical models like PDOs can be used as a screening platform to test patient-specific responses to this compound before treatment. plos.org This could enable the prospective selection of patients for clinical trials who are most likely to benefit, increasing the likelihood of success.
Dynamic Monitoring of Resistance: The use of liquid biopsies to detect biomarkers in circulating tumor DNA (ctDNA), such as the emergence of MET amplification, is a powerful translational tool that can be used in early development to monitor for acquired resistance and guide subsequent treatment strategies. mdpi.com
By focusing on these future directions, the scientific community can work towards fully realizing the therapeutic potential of dual EGFR and c-Met inhibition, ultimately aiming to provide more durable and effective treatments for patients with cancer.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Class/Target |
|---|---|
| Amivantamab | Bispecific Antibody (EGFR/c-Met) |
| Crizotinib (B193316) | TKI (ALK/MET) |
| Erlotinib (B232) | TKI (EGFR) |
| Everolimus | TKI (mTOR) |
| Gefitinib (B1684475) | TKI (EGFR) |
| Lazertinib | TKI (EGFR) |
| PRO1286 | Bispecific ADC (EGFR/c-Met) |
| SU11274 | TKI (c-Met) |
| TAVO412 | Trispecific Antibody (EGFR/c-Met/VEGF) |
Q & A
Q. What are the primary biochemical mechanisms through which EGFR/c-Met-IN-1 inhibits EGFR and c-Met kinases?
this compound acts as a dual inhibitor by competitively binding to the ATP-binding pockets of both EGFR and c-Met tyrosine kinases, thereby blocking their phosphorylation and downstream signaling. Biochemical assays demonstrate its inhibitory activity with IC50 values of 1.1 nM for c-Met and comparable potency for EGFR mutants (e.g., L858R/T790M). Researchers should validate these mechanisms using kinase activity assays (e.g., ELISA-based phosphorylation assays) and structural modeling to confirm binding interactions .
Q. What in vitro assays are recommended to evaluate this compound's inhibitory efficacy?
Standard methodologies include:
- Kinase inhibition assays : Measure IC50 using recombinant EGFR/c-Met enzymes and fluorescent ATP analogs.
- Cell proliferation assays : Use NSCLC cell lines (e.g., HCC827) with EGFR-activating mutations to assess growth inhibition via MTT or CellTiter-Glo.
- Western blotting : Quantify phosphorylation levels of EGFR, c-Met, and downstream targets (e.g., ERK, AKT). Ensure reproducibility by repeating experiments in triplicate and including positive controls (e.g., gefitinib for EGFR) .
Q. How should researchers validate the selectivity of this compound against off-target kinases?
Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition across a broad spectrum of kinases (e.g., VEGFR, PDGFR). A selectivity ratio (IC50 for off-target kinases ÷ IC50 for EGFR/c-Met) >100 indicates high specificity. Cross-reference results with published selectivity data to identify potential confounding targets .
Advanced Research Questions
Q. What experimental strategies can address conflicting data on this compound's efficacy in in vivo versus in vitro models?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or tumor microenvironment interactions. To resolve these:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models, measuring plasma and tumor drug concentrations.
- Use patient-derived xenografts (PDX) with confirmed EGFR/c-Met mutations to better recapitulate human responses.
- Compare results with clinical trial data (if available) to assess translatability .
Q. How can researchers design experiments to investigate acquired resistance to this compound in NSCLC models?
- Induced resistance models : Expose sensitive cell lines (e.g., PC-9) to increasing this compound concentrations over 6–12 months. Perform whole-exome sequencing or FISH to identify resistance mechanisms (e.g., MET amplification, secondary EGFR mutations like T790M).
- Combination therapy screens : Test this compound with PI3K/mTOR inhibitors to overcome ERBB3-driven resistance, as MET amplification activates PI3K signaling independently of EGFR .
Q. What statistical approaches are recommended for analyzing synergistic effects when combining this compound with other TKIs?
Use the Chou-Talalay method to calculate combination indices (CI):
- CI < 1 indicates synergy; CI > 1 indicates antagonism.
- Validate results with dose-response matrices and Bliss independence models. Ensure adequate sample size (n ≥ 3 biological replicates) and account for multiple comparisons using Bonferroni correction .
Q. How should contradictory findings in clinical versus preclinical studies on this compound's efficacy be reconciled?
- Conduct meta-analyses of published data to identify confounding variables (e.g., patient heterogeneity, dosing regimens).
- Apply bias-adjusted sensitivity analyses to assess the robustness of preclinical findings. For example, evaluate whether in vitro studies used clinically relevant drug concentrations .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
